Pentaquine

Catalog No.
S583695
CAS No.
86-78-2
M.F
C18H27N3O
M. Wt
301.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentaquine

CAS Number

86-78-2

Product Name

Pentaquine

IUPAC Name

N-(6-methoxyquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C18H27N3O/c1-14(2)19-9-5-4-6-10-20-17-13-16(22-3)12-15-8-7-11-21-18(15)17/h7-8,11-14,19-20H,4-6,9-10H2,1-3H3

InChI Key

VKXQZROIIKPELG-UHFFFAOYSA-N

SMILES

CC(C)NCCCCCNC1=C2C(=CC(=C1)OC)C=CC=N2

Synonyms

8-(5-(isopropylamino)-n-pentylamino)-6- methoxyquinoline, pentaquine, pentaquine phosphate (1:1)

Canonical SMILES

CC(C)NCCCCCNC1=C2C(=CC(=C1)OC)C=CC=N2

History and Development of Pentaquine as an Antimalarial Drug

Pentaquine is a synthetic antimalarial medication first discovered in the 1940s. Initial research focused on its effectiveness in treating and preventing malaria, particularly the relapsing form caused by Plasmodium vivax. Studies conducted during this period demonstrated its ability to significantly reduce relapse rates in patients with vivax malaria [].

Mechanism of Action

Pentaquine's mechanism of action against malaria parasites is not fully understood, but it is believed to target multiple stages of the parasite's life cycle within the human host. One proposed mechanism involves the drug's ability to interfere with the parasite's DNA replication and protein synthesis, ultimately leading to its death [].

Research on Pentaquine's Current Applications

While pentaquine is no longer a first-line treatment for malaria due to the emergence of resistant parasite strains and potential side effects, it still holds value in specific scenarios. Research efforts are currently exploring its potential applications in:

  • Combination therapy: Combining pentaquine with other antimalarial drugs may be effective in treating resistant malaria infections. Studies are ongoing to determine the optimal dosages and potential benefits of such combinations [].
  • Preventing malaria transmission: Research suggests that pentaquine might be effective in preventing the transmission of malaria parasites from humans to mosquitoes. This could be a valuable tool in malaria elimination efforts, particularly in areas with high transmission rates [].

Safety and Side Effects of Pentaquine

Pentaquine can cause serious side effects, including:

  • Psychosis: This is a rare but potentially life-threatening side effect, and individuals with a history of mental health conditions are at increased risk [].
  • Blood disorders: Pentaquine can affect blood cell production, leading to anemia and other complications.
  • Neurological problems: These can include dizziness, headaches, and vision problems.

Pentaquine is an 8-aminoquinoline compound with the chemical formula C18H27N3OC_{18}H_{27}N_3O and a CAS number of 86-78-2. It is structurally related to other antimalarial agents, particularly primaquine and pamaquine, and is noted for its potential in treating malaria caused by Plasmodium vivax and Plasmodium ovale. Pentaquine exhibits a unique combination of efficacy and lower toxicity compared to some of its counterparts, making it a subject of interest in pharmacological research .

Pentaquine's mechanism of action against malaria parasites is not fully elucidated, but it likely disrupts parasite development at multiple stages. Proposed mechanisms include:

  • DNA damage: Pentaquine may interfere with parasite DNA replication, hindering parasite growth and division [].
  • Haemoglobin metabolism disruption: The drug might affect how parasites utilize haemoglobin, a vital nutrient they acquire from red blood cells.
  • Redox cycle interference: Pentaquine could potentially disrupt the parasite's redox balance, leading to oxidative stress and cell death [].

Pentaquine can cause severe side effects, including:

  • Haemolytic anemia: This is a potentially life-threatening condition where red blood cells are destroyed []. Individuals with G6PD deficiency, a genetic condition, are particularly susceptible [].
  • Psychosis: Neurological effects like psychosis and depression have been reported in some users [].
  • Gastrointestinal issues: Nausea, vomiting, and abdominal pain can occur [].
, including:

  • Oxidation: Pentaquine can be oxidized to form quinoline N-oxide, a process that may influence its biological activity and metabolism.
  • Binding Interactions: The compound has been shown to bind to DNA, which is believed to contribute to its antimalarial effects. This binding inhibits DNA function, potentially disrupting the life cycle of malaria parasites .

Pentaquine exhibits significant biological activity as an antimalarial agent. Its mechanism of action is primarily attributed to its ability to interfere with the nucleic acid metabolism of malaria parasites. Studies have demonstrated that pentaquine binds extensively to both deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), inhibiting their synthesis and function. This binding disrupts the replication and transcription processes essential for the survival of Plasmodium species . Additionally, pentaquine has shown curative effects against liver stages of malaria parasites, which are critical for preventing relapses in infections caused by Plasmodium vivax .

The synthesis of pentaquine typically involves multi-step organic reactions starting from simpler precursors. One common method includes:

  • Formation of the 8-aminoquinoline core: This is achieved through the reaction of an appropriate substituted aniline with a quinoline derivative.
  • Alkylation: The introduction of alkyl groups can be performed using alkyl halides in the presence of bases.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

Specific detailed synthetic routes may vary based on the desired purity and yield .

Pentaquine's primary application lies in its use as an antimalarial drug. It is particularly effective against relapsing forms of malaria due to its action on hepatic stages. Its lower toxicity profile compared to primaquine makes it a favorable option for patients who may be sensitive to other treatments. Additionally, ongoing research explores its potential use in combination therapies with other antimalarials to enhance efficacy and reduce resistance development .

Interaction studies have demonstrated that pentaquine binds effectively to various biological macromolecules, including DNA and RNA, which plays a crucial role in its pharmacological effects. Research indicates that pentaquine's interaction with DNA can inhibit nucleic acid metabolism in malaria parasites, suggesting a mechanism by which it exerts its antimalarial activity. Furthermore, studies comparing pentaquine with other 8-aminoquinolines reveal differences in binding affinities and biological responses, highlighting its unique interactions within biological systems .

Pentaquine shares structural similarities with other 8-aminoquinolines but exhibits distinct characteristics that set it apart. Below is a comparison with similar compounds:

CompoundStructure CharacteristicsAntimalarial ActivityToxicity Profile
PentaquineAlkylated 8-aminoquinolineEffective against liver stagesLower toxicity compared to primaquine
PrimaquineAlkylated 8-aminoquinolineEffective against all stagesHigher toxicity
PamaquineAlkylated 8-aminoquinolineLimited effectivenessModerate toxicity
IsopentaquineSimilar structure with different substitutionsEffective against liver stagesLower toxicity

Pentaquine's unique combination of efficacy against specific malaria stages and relatively lower toxicity makes it a valuable compound among the 8-aminoquinolines .

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

301.215412493 g/mol

Monoisotopic Mass

301.215412493 g/mol

Heavy Atom Count

22

UNII

NH99Y5GNF7

Related CAS

5428-64-8 (phosphate[1:1])

Other CAS

86-78-2

Wikipedia

Pentaquine

Dates

Last modified: 08-15-2023

Explore Compound Types